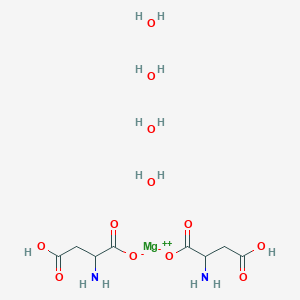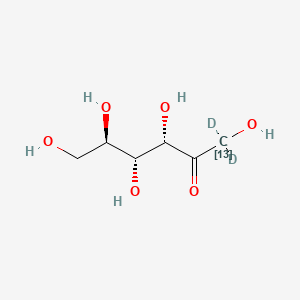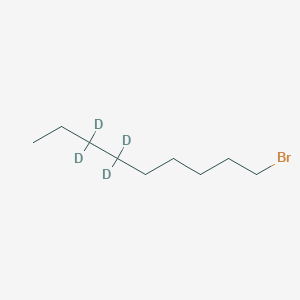
1-Bromononane-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromononane-d4, also known as n-Nonyl bromide-1,1,2,2-d4, is a deuterium-labeled compound with the molecular formula CH3(CH2)6CD2CD2Br. It is a stable isotope-labeled compound used primarily in scientific research. The presence of deuterium atoms makes it useful for various analytical and tracing studies .
Preparation Methods
1-Bromononane-d4 can be synthesized through several methods. One common synthetic route involves the bromination of nonane-d4, where nonane-d4 is treated with bromine in the presence of a catalyst to yield this compound. The reaction conditions typically include a solvent such as carbon tetrachloride and a temperature range of 0-25°C .
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromononane-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile. Common reagents include sodium hydroxide, potassium cyanide, and ammonia. .
Reduction Reactions: It can be reduced to nonane-d4 using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst
Oxidation Reactions: Oxidation of this compound can lead to the formation of nonanoic acid-d4 using oxidizing agents like potassium permanganate or chromium trioxide
Scientific Research Applications
1-Bromononane-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling
Biology: It is employed in metabolic studies to trace the incorporation and transformation of nonane derivatives in biological systems
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other deuterium-labeled compounds
Mechanism of Action
The mechanism of action of 1-Bromononane-d4 involves its participation in chemical reactions where the deuterium atoms can influence the reaction rate and pathway. The presence of deuterium can lead to a kinetic isotope effect, where the reaction rate is altered due to the difference in bond strength between carbon-deuterium and carbon-hydrogen bonds . This effect is particularly useful in studying reaction mechanisms and pathways.
Comparison with Similar Compounds
1-Bromononane-d4 can be compared with other similar compounds such as:
1-Bromononane: The non-deuterated version, which lacks the kinetic isotope effect provided by deuterium.
1-Bromotridecane-1,1,2,2-d4: A longer-chain deuterium-labeled bromide with similar applications but different physical properties due to the longer carbon chain
Bromoethane-1,1,2,2-d4: A shorter-chain deuterium-labeled bromide used in similar analytical and tracing studies
The uniqueness of this compound lies in its specific chain length and the presence of deuterium atoms, making it suitable for specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
1-bromo-6,6,7,7-tetradeuteriononane |
InChI |
InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i3D2,4D2 |
InChI Key |
AYMUQTNXKPEMLM-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(CC)C([2H])([2H])CCCCCBr |
Canonical SMILES |
CCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)
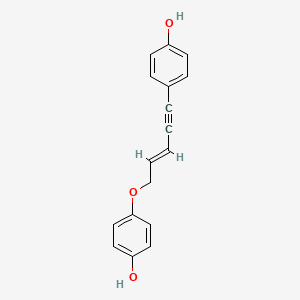
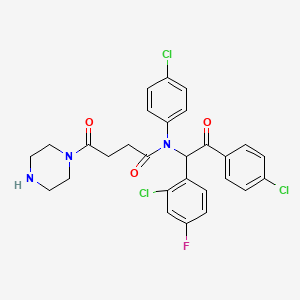
![2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390539.png)
![(4S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12390550.png)
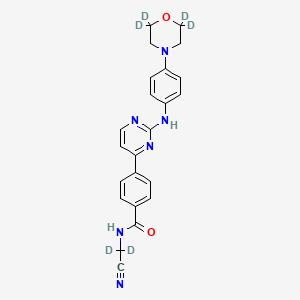
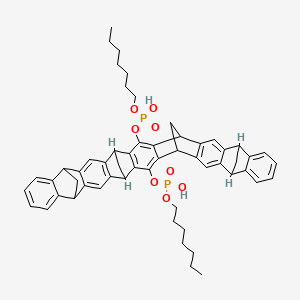
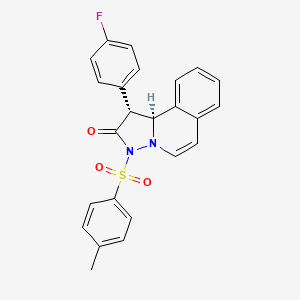
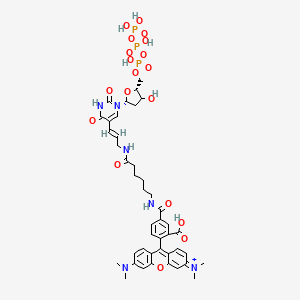
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)
![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)
